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Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

Its frequent dysregulation in various cancers has made it a prime target for therapeutic

intervention. BAY1125976 is a potent and highly selective, orally bioavailable, allosteric

inhibitor of AKT isoforms 1 and 2 (AKT1/2). This technical guide provides an in-depth overview

of the mechanism of action of BAY1125976, its inhibitory effects on the PI3K/AKT/mTOR

pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental

protocols for key assays and quantitative data on the compound's activity are presented to

support further research and development efforts in this area.

Introduction to the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to

various extracellular signals, including growth factors and hormones, to regulate fundamental

cellular processes.[1] Dysregulation of this pathway, often through genetic mutations or

amplification of key components, is a hallmark of many human cancers, contributing to

uncontrolled cell growth, proliferation, and survival.[1][2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn

activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b605920?utm_src=pdf-interest
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.selleckchem.com/products/bay1125976.html
https://www.selleckchem.com/products/bay1125976.html
https://www.chondrex.com/documents/6034-MTT-Kit.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger,

recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-

dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the

phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide range of downstream substrates, including mTOR

Complex 1 (mTORC1), glycogen synthase kinase 3β (GSK3β), and Forkhead box protein O1

(FOXO1), to promote cell growth, proliferation, and survival.

BAY1125976: A Selective Allosteric Inhibitor of
AKT1/2
BAY1125976 is a small molecule inhibitor that selectively targets the serine/threonine protein

kinase AKT isoforms 1 and 2.[3] It functions as an allosteric inhibitor, binding to a pocket

formed by the kinase and PH domains of inactive AKT1 and AKT2.[2] This binding prevents the

conformational changes necessary for AKT activation, thereby inhibiting its phosphorylation at

key residues (Threonine 308 and Serine 473) by upstream kinases like PDK1.[4][5]

Consequently, the entire downstream signaling cascade is suppressed.[4][6]

Mechanism of Action
The allosteric inhibition mechanism of BAY1125976 offers high selectivity for AKT1 and AKT2

over AKT3 and other kinases.[4] By binding to a site distinct from the ATP-binding pocket, it

avoids the off-target effects often associated with ATP-competitive inhibitors. This selective

inhibition of AKT1/2 leads to the suppression of downstream signaling, resulting in the inhibition

of tumor cell proliferation and induction of apoptosis in cancer cells with a dysregulated

PI3K/AKT/mTOR pathway.[3]
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of
BAY1125976.

Quantitative Data
The potency and selectivity of BAY1125976 have been characterized through various in vitro

and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
Target IC50 (nM) ATP Concentration

AKT1 5.2 10 µM

AKT1 44 2 mM

AKT2 18 10 µM

AKT2 36 2 mM

AKT3 427 10 µM

Data sourced from Selleck

Chemicals.[1]

Table 2: Cellular Activity - Inhibition of Phosphorylation
Cell Line Target IC50 (nM)

KU-19-19 (Bladder Cancer) p-AKT1 (S473) 35

KU-19-19 (Bladder Cancer) p-4EBP1 (T70) 100

LAPC-4 (Prostate Cancer) p-PRAS40 (T246) ~141

Data sourced from Selleck

Chemicals.[1]

Table 3: Anti-proliferative Activity in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

BT-474 Breast Cancer <1

T47D Breast Cancer <1

MCF7 Breast Cancer <1

ZR-75-1 Breast Cancer <1

EVSA-T Breast Cancer <1

MDA-MB-453 Breast Cancer <1

KPL-4 Breast Cancer <1

BT20 Breast Cancer <1

LNCaP Prostate Cancer <1

LAPC-4 Prostate Cancer <1

BAY1125976 inhibits the

proliferation of these cell lines

with submicromolar IC50

values.[1]

Table 4: In Vivo Efficacy in Xenograft Models
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Xenograft Model Cancer Type Dosing Outcome

KPL-4 Breast Cancer
25 or 50 mg/kg daily,

oral

Statistically significant

dose-response with

T/Cvolume ratios of

0.14 and 0.08,

respectively.[1]

MCF7 Breast Cancer
25 or 50 mg/kg daily,

oral

Significant antitumor

efficacy with

T/Cvolume values of

0.25 and 0.25,

respectively.[1]

T/Cvolume: Treatment

vs. Control tumor

volume.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

BAY1125976.

In Vitro Kinase Assay (Radioactive)
This protocol is a general guideline for assessing the inhibitory activity of BAY1125976 against

AKT kinases using a radioactive filter binding assay.

Materials:

Recombinant human AKT1, AKT2, and AKT3 enzymes

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-

glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

Substrate (e.g., a specific peptide substrate for AKT)

[γ-33P]ATP
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BAY1125976 (in DMSO)

P81 phosphocellulose paper

Phosphoric acid (1%)

Scintillation counter

Procedure:

Prepare serial dilutions of BAY1125976 in DMSO.

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer,

recombinant AKT enzyme, and substrate.

Add the diluted BAY1125976 or DMSO (vehicle control) to the reaction mixture and incubate

for a pre-determined time (e.g., 10 minutes) at room temperature.

Initiate the kinase reaction by adding [γ-33P]ATP.

Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated

[γ-33P]ATP.

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of kinase inhibition for each concentration of BAY1125976 and

determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of BAY1125976 on the

proliferation of cancer cell lines.
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Materials:

Cancer cell lines of interest

Complete cell culture medium

BAY1125976 (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microtiter plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of BAY1125976 in complete culture medium.

Remove the existing medium from the wells and replace it with the medium containing

different concentrations of BAY1125976 or DMSO (vehicle control).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell proliferation inhibition for each concentration of

BAY1125976 and determine the IC50 value.[2]

Western Blot Analysis for Pathway Modulation
This protocol outlines the procedure for detecting changes in the phosphorylation status of AKT

and its downstream targets following treatment with BAY1125976.

Materials:

Cancer cell lines

BAY1125976

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total AKT, anti-phospho-PRAS40

(T246), anti-total PRAS40, anti-phospho-S6RP, anti-total S6RP)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with various concentrations of BAY1125976 for a specified time.
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Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates using a protein assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Analyze the band intensities to determine the effect of BAY1125976 on protein

phosphorylation.
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Figure 2: General workflow for Western Blot analysis.
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In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of

BAY1125976 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line of interest

Matrigel (optional)

BAY1125976 formulation for oral administration

Calipers

Animal balance

Procedure:

Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of

the mice.

Monitor the mice for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer BAY1125976 orally to the treatment group at the desired dose and schedule.

Administer the vehicle to the control group.

Measure tumor volume with calipers and body weight regularly (e.g., twice a week).

Continue treatment for a predetermined period or until the tumors in the control group reach

a specific size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, pharmacodynamic studies).
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Analyze the data to determine the effect of BAY1125976 on tumor growth.[7][8]

Clinical Evaluation
A first-in-human, open-label, phase I dose-escalation study (NCT01915576) was conducted to

evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of BAY1125976 in

patients with advanced solid tumors.[7] The study included both once-daily (QD) and twice-

daily (BID) dosing schedules.[7]

The MTD was determined to be 80 mg QD and 60 mg BID. Dose-limiting toxicities included

elevations in liver enzymes.[7] Of the 78 patients enrolled, one had a partial response, and 30

had stable disease.[7] The clinical benefit rate was 27.9% among patients treated at the

recommended phase 2 dose of 60 mg BID. The study showed that BAY1125976 was well-

tolerated and effectively inhibited AKT1/2 signaling.[7] However, it did not lead to significant

radiologic or clinical tumor responses as a monotherapy, suggesting the need for biomarker

refinement and combination strategies.[7]

Conclusion
BAY1125976 is a potent and selective allosteric inhibitor of AKT1/2 that effectively targets the

PI3K/AKT/mTOR pathway. Preclinical studies have demonstrated its ability to inhibit cancer cell

proliferation and tumor growth in models with activated AKT signaling. While the phase I clinical

trial established a manageable safety profile and confirmed target engagement, the limited

single-agent efficacy highlights the complexity of targeting the PI3K/AKT/mTOR pathway.

Future research should focus on identifying predictive biomarkers to select patient populations

most likely to benefit from BAY1125976 and exploring its potential in combination with other

anticancer agents to overcome resistance and enhance therapeutic outcomes. This technical

guide provides a comprehensive resource for researchers and drug developers working to

advance AKT inhibitors in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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